molecular formula C16H17N3O B4286661 N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-(5-METHYL-2-PYRIDYL)UREA

N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-(5-METHYL-2-PYRIDYL)UREA

Cat. No.: B4286661
M. Wt: 267.33 g/mol
InChI Key: UXJUXPCGEQGGRD-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-N’-(5-methyl-2-pyridinyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring both an indene and a pyridine moiety, suggests potential biological activity and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-N’-(5-methyl-2-pyridinyl)urea typically involves the reaction of 2,3-dihydro-1H-indene-5-amine with 5-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Purification of the final product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-N’-(5-methyl-2-pyridinyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced urea derivatives.

    Substitution: Formation of substituted urea derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-N’-(5-methyl-2-pyridinyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indene and pyridine moieties can facilitate binding to specific sites, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-inden-5-yl)-N’-(2-pyridinyl)urea
  • N-(2,3-dihydro-1H-inden-5-yl)-N’-(4-methyl-2-pyridinyl)urea
  • N-(2,3-dihydro-1H-inden-5-yl)-N’-(3-methyl-2-pyridinyl)urea

Uniqueness

N-(2,3-dihydro-1H-inden-5-yl)-N’-(5-methyl-2-pyridinyl)urea is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-(5-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-11-5-8-15(17-10-11)19-16(20)18-14-7-6-12-3-2-4-13(12)9-14/h5-10H,2-4H2,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJUXPCGEQGGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-(5-METHYL-2-PYRIDYL)UREA
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N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-(5-METHYL-2-PYRIDYL)UREA
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N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-(5-METHYL-2-PYRIDYL)UREA
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N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-(5-METHYL-2-PYRIDYL)UREA
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N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-(5-METHYL-2-PYRIDYL)UREA
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N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-(5-METHYL-2-PYRIDYL)UREA

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